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Compound of Interest

Compound Name: (Rac)-AZD 6482

Cat. No.: B2793369

Application Notes and Protocols: (Rac)-AZD6482

Audience: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-
kinase (3 (PI3Kp) isoform.[1][2] Its high selectivity makes it a valuable tool for investigating the
specific roles of PI3K[ in various cellular processes, including cell proliferation, apoptosis, and
migration.[3] It has shown particular efficacy in tumors with deficiencies in the tumor suppressor
PTEN.[4][5] These notes provide detailed information on the solubility of (Rac)-AZD6482, its
mechanism of action, and comprehensive protocols for its application in in-vitro research.

Chemical and Physical Properties

Property Value Reference
Molecular Weight 408.45 g/mol
Formula C22H24N404

1173900-33-8 (for the active

CAS Number )

enantiomer)
Appearance White to beige powder
Storage Store at -20°C
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Solubility Data

(Rac)-AZD6482 exhibits high solubility in dimethyl sulfoxide (DMSO). For cell culture
applications, a concentrated stock solution in DMSO is typically prepared and then diluted to

the final working concentration in the agqueous culture medium. It is crucial to use fresh,

anhydrous DMSO, as moisture can reduce solubility.

Solvent Concentration Comments Reference
82 mg/mL (200.75 Use fresh, anhydrous
DMSO
mM) DMSO.
DMSO up to 100 mM
Solution should be
DMSO 2mg/mLto 10 mg/mL  clear. Warmed DMSO
may be used.
leq. HCI up to 10 mM
Working

Culture Media Not directly reported

concentrations are
achieved by diluting a
DMSO stock. The final
DMSO concentration
should be kept low
(typically <0.8%) to
avoid solvent toxicity.

Mechanism of Action and Signaling Pathway

(Rac)-AZD6482 is a selective inhibitor of the p110p catalytic subunit of Class | PI3K. By
inhibiting PI3Kf3, it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2)
to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the

recruitment and activation of downstream effectors, most notably the serine/threonine kinase

Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the modulation of

numerous downstream targets involved in cell survival, proliferation, and apoptosis, such as
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GSK-3[, Bcl-2, and Cyclin D1. This inhibitory action is particularly effective in cancer cells with
PTEN loss, where the PI3K pathway is often hyperactivated.
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Caption: (Rac)-AZD6482 inhibits PI3K[, blocking the Akt pathway.

Efficacy and Selectivity Data

(Rac)-AZD6482 demonstrates high potency against PI3K[3 with significant selectivity over other
Class I PI3K isoforms.

Table 5.1: In-vitro Enzyme Inhibition (ICso)

Fold Selectivity vs.

Isoform ICso0 Value PI3KB Reference
PI3K[B 0.69 nM -10 nM -

PI3Kd ~13.6 nM ~8-20x

PI3Ky ~47.8 nM ~70-109x

| PI3Kat | ~136 nM | ~87-200x | |

Table 5.2: Cell-Based Assay Potency (ICso / ECso)

Cell Line | Assay Cell Type Potency Reference
Human

U118 . ICs0: 7.989 uM
Glioblastoma

us7 Human Glioblastoma ICso0: 9.061 uM

Glucose Uptake Human Adipocytes ICs0: 4.4 uM

| Cancer Cell Panel | Various | ECso < 5 UM (in sensitive lines) | |

Experimental Protocols
Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (Rac)-AZD6482 in DMSO.

Materials:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2793369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» (Rac)-AZD6482 powder (MW: 408.45)

e Anhydrous Dimethyl Sulfoxide (DMSO)

 Sterile microcentrifuge tubes

Procedure:

Weighing: Accurately weigh out approximately 1 mg of (Rac)-AZD6482 powder and place it
in a sterile microcentrifuge tube.

e Solvent Addition: To prepare a 10 mM stock, add the calculated volume of DMSO. For 1 mg
of powder, add 244.8 pL of DMSO.

o Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

o Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle
warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.

» Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw
cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.
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Caption: Workflow for preparing (Rac)-AZD6482 DMSO stock solution.

Cell Proliferation Assay (CCK-8 Method)

This protocol details a method to assess the anti-proliferative effects of (Rac)-AZD6482 on
adherent cancer cell lines.

Materials:
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o Target cancer cell line (e.g., U87, U118)

o Complete culture medium

o 96-well cell culture plates

e (Rac)-AZD6482 10 mM stock solution

e Cell Counting Kit-8 (CCK-8) or similar viability reagent

e Microplate reader

Procedure:

o Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 uL of
complete culture medium in a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for
cell attachment.

o Compound Preparation: Prepare serial dilutions of (Rac)-AZD6482 in complete culture
medium from your DMSO stock. A typical concentration range is 0.625 pM to 40 uM.
Remember to include a "vehicle control” well containing the highest concentration of DMSO
used in the treatments (e.g., 0.1%).

o Treatment: Remove the old medium from the wells and add 100 pL of the medium containing
the various concentrations of (Rac)-AZD6482 or vehicle control.

 Incubation: Incubate the plate for 48-72 hours at 37°C, 5% COs-.

 Viability Measurement:

o Add 10 pL of CCK-8 reagent to each well.

o Incubate for 1-4 hours at 37°C, protected from light.

o Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine
the percentage of cell viability. Plot the viability against the log of the compound
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concentration to calculate the ICso value.

Western Blotting for Akt Phosphorylation

This protocol is for detecting the inhibition of PI3K[3 signaling by measuring the phosphorylation

status of its downstream effector, Akt.

Materials:

Target cells cultured in 6-well plates

(Rac)-AZD6482 stock solution

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells
with the desired concentrations of (Rac)-AZD6482 (e.g., 0, 1, 5, 10 uM) for a specified time
(e.g., 2, 6, or 24 hours).

Cell Lysis:
o Wash cells twice with ice-cold PBS.
o Add 100-150 pL of ice-cold RIPA buffer to each well.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
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o Incubate on ice for 30 minutes, vortexing occasionally.

o Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o Electrophoresis and Transfer:
o Normalize protein amounts (load 20-30 ug per lane) and run on an SDS-PAGE gel.
o Transfer the separated proteins to a PVDF membrane.

e Immunoblotting:

[e]

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o

Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the
manufacturer's recommended dilution.

o

Wash the membrane three times with TBST.

[¢]

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash three times with TBST.

[¢]

» Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence
imaging system.

» Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a
loading control (e.g., GAPDH) to ensure equal protein loading. A decrease in the p-Akt/total
Akt ratio indicates successful inhibition of the pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of
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